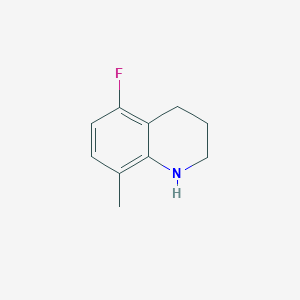

5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXECYMKZLJNSOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953714-92-6 | |

| Record name | 5-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 8 Methyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Established Synthetic Routes to Substituted Tetrahydroquinolines

Traditional methods for constructing the tetrahydroquinoline ring system have been foundational in organic chemistry. These routes, while sometimes requiring harsh conditions, are well-understood and widely applicable for creating a diverse range of derivatives.

Cyclization reactions are the cornerstone of tetrahydroquinoline synthesis, involving the formation of the heterocyclic ring from acyclic precursors. Several classic named reactions fall under this category, each offering a different approach to the quinoline (B57606) core, which can subsequently be reduced to the desired tetrahydroquinoline.

Skraup and Doebner-von Miller Reactions: The Skraup synthesis is one of the oldest methods, typically involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form a quinoline. wikipedia.orgpharmaguideline.comorganicreactions.org A significant modification is the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider variety of substituted quinolines under acidic conditions. nih.govwikipedia.orgsynarchive.com This reaction is catalyzed by Brønsted or Lewis acids. wikipedia.org

Combes Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation and cyclization of an aniline with a β-diketone. iipseries.orgwikipedia.orgquimicaorganica.org The reaction proceeds via an intermediate Schiff base, and the ring closure is the rate-determining step. wikipedia.org

Pfitzinger Reaction: The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgyoutube.com The initial step involves the base-catalyzed hydrolysis of isatin's amide bond, followed by condensation with the carbonyl compound and subsequent cyclization. wikipedia.orgyoutube.com

Photochemical Cyclization: More contemporary methods include visible light-mediated cyclization reactions. For instance, the condensation of 2-vinylanilines with conjugated aldehydes can selectively yield highly substituted tetrahydroquinolines under mild, light-mediated conditions. nih.gov

Table 1: Overview of Classic Cyclization Reactions for Quinoline Synthesis

| Reaction Name | Starting Materials | Key Reagents/Conditions | Typical Product |

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Unsubstituted or substituted quinolines wikipedia.orgpharmaguideline.com |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst (Brønsted or Lewis) | 2- and 4-substituted quinolines nih.govwikipedia.org |

| Combes Synthesis | Aniline, β-Diketone | Acid catalyst (e.g., H₂SO₄, PPA) | 2,4-disubstituted quinolines iipseries.orgwikipedia.org |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Base (e.g., KOH) | Quinoline-4-carboxylic acids wikipedia.orgyoutube.com |

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their high efficiency, atom economy, and ability to generate complex molecules in a single step. nih.govnih.gov They are particularly valuable in medicinal chemistry for creating diverse libraries of compounds. nih.gov

The Povarov reaction is a prominent MCR for synthesizing tetrahydroquinolines. nih.govresearchgate.net It typically involves the [4+2] cycloaddition of an aniline, an aldehyde, and an activated alkene, catalyzed by an acid. nih.govnih.gov This approach allows for the straightforward synthesis of complex and polycyclic tetrahydroquinoline structures that would be difficult to access through traditional multistep sequences. nih.govacs.org Another example is the Mannich reaction, a condensation reaction that can be employed in a one-pot, three-component synthesis of N-Mannich bases of tetrahydroquinoline. nih.gov

Reductive and oxidative processes are integral to many synthetic routes for tetrahydroquinolines. Often, a quinoline or a related precursor is first synthesized and then subjected to reduction to yield the final saturated heterocyclic ring.

Reductive Strategies:

Catalytic Hydrogenation: The most direct method for converting quinolines to 1,2,3,4-tetrahydroquinolines is catalytic hydrogenation. nih.gov This involves using H₂ gas with various metal catalysts, including precious metals like palladium, rhodium, and platinum, as well as more abundant, cost-effective metals like cobalt. nih.govrepec.orgnih.govnih.gov The reaction can be performed under heterogeneous or homogeneous conditions. nih.gov

Transfer Hydrogenation: This method avoids the use of high-pressure H₂ gas by employing hydrogen donor molecules like Hantzsch esters. organic-chemistry.org Chiral phosphoric acids can catalyze asymmetric transfer hydrogenation, leading to enantiomerically enriched tetrahydroquinolines. organic-chemistry.org

Dissolving Metal Reduction: Domino processes can be initiated by dissolving metal reductions, such as using iron powder in acetic acid, to reduce a nitro group to an aniline, which then undergoes an intramolecular cyclization to form the tetrahydroquinoline ring. nih.gov

Electrocatalytic Hydrogenation: A modern, green approach involves the electrocatalytic hydrogenation of quinolines using water as the hydrogen source. repec.orgnih.govbohrium.com For example, a fluorine-modified cobalt catalyst has shown high activity and selectivity for this transformation under ambient conditions. repec.orgnih.gov

Oxidative Strategies: While the final step is often a reduction, oxidation can play a crucial role in forming the quinoline precursor. For instance, tetrahydroquinolines obtained from a Povarov MCR can be oxidized to the corresponding quinoline using reagents like manganese dioxide. nih.gov This two-step sequence provides access to quinoline structures that can then be selectively reduced if desired. nih.gov Oxidative ring cleavage of olefins to form diformyl intermediates, followed by a ring-closing reductive amination, is another strategy to build the heterocyclic scaffold. nih.gov

Table 2: Comparison of Reductive Methods for Tetrahydroquinoline Synthesis

| Method | Hydrogen Source | Catalyst/Reagent | Key Features |

| Catalytic Hydrogenation | H₂ gas | Pd, Pt, Rh, Co, Ni | Direct, efficient, widely used nih.govnih.gov |

| Transfer Hydrogenation | Hantzsch ester, Formic acid | Chiral acids, Metal complexes | Avoids H₂ gas, enables asymmetric synthesis organic-chemistry.org |

| Dissolving Metal Reduction | Fe/Acetic Acid | N/A | Used in domino sequences for cyclization nih.gov |

| Electrocatalytic Hydrogenation | Water | Fluorine-modified Co catalyst | Green, uses water, ambient conditions repec.orgnih.gov |

Novel Approaches to 5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline Construction

Recent advancements in synthetic methodology have focused on improving stereoselectivity and adhering to the principles of green chemistry, which are particularly relevant for the synthesis of complex, fluorinated molecules like this compound.

The introduction of fluorine can significantly alter the biological properties of a molecule, making the development of stereoselective methods for synthesizing fluorinated heterocycles highly desirable.

An organocatalytic one-pot multistep transformation has been developed for the stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives. nih.gov This process proceeds via a Knoevenagel condensation/aza-Michael addition/electrophilic fluorination sequence, utilizing simple starting materials under mild conditions to achieve good to high yields and excellent diastereoselectivities. nih.gov Although this produces a ketone derivative, it represents a key step toward accessing chiral fluorinated tetrahydroquinolines.

Furthermore, metal-free asymmetric hydrogenation of substituted quinolines has been achieved using chiral diene-derived borane (B79455) catalysts. acs.org This method can furnish tetrahydroquinolines with high diastereoselectivity and enantioselectivity, offering a valuable tool for creating chiral fluorinated analogues. acs.org The combination of chiral phosphoric acid catalysis with visible-light induction also enables the highly enantioselective synthesis of 2-substituted tetrahydroquinolines through a relay cyclization/transfer hydrogenation reaction. organic-chemistry.org

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several modern synthetic strategies for tetrahydroquinolines align with these principles.

Electrocatalysis: The electrocatalytic hydrogenation of quinolines using a fluorine-modified cobalt catalyst and water as the hydrogen source is a prime example of a green synthetic method. repec.orgnih.gov This approach operates at room temperature and pressure, uses a safe and abundant hydrogen donor, and employs a cost-effective catalyst. repec.org

Domino and Multicomponent Reactions: Domino reactions, which involve multiple transformations in a single operation without isolating intermediates, are inherently green due to excellent atom economy and reduced waste. nih.gov Similarly, MCRs shorten synthetic sequences and minimize purification steps, contributing to a more sustainable process. nih.gov

Alternative Solvents and Energy Sources: The use of environmentally benign solvents like water and energy sources such as sonication (ultrasound) are key aspects of green synthesis. arabjchem.orgresearchgate.net For instance, a sonosynthetic approach using an ionic liquid catalyst has been reported for the assembly of precursors to tetrahydroquinoline derivatives. arabjchem.org Electrochemical synthesis using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor also represents a green and efficient method. rsc.org

Flow Chemistry Applications for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a significant advancement in the production of complex heterocyclic molecules like this compound. rsc.orgrsc.org Flow chemistry offers enhanced control over reaction parameters, improved safety profiles, and greater scalability, making it an attractive methodology for pharmaceutical manufacturing. rsc.org

In the context of tetrahydroquinoline synthesis, flow chemistry enables multi-step sequences to be performed in a continuous, automated fashion. rsc.org This approach often utilizes packed-bed reactors containing immobilized reagents or catalysts. For the synthesis of substituted tetrahydroquinolines, a key advantage is the ability to handle hazardous or unstable intermediates safely. For instance, highly exothermic reactions or those involving toxic reagents can be managed more effectively due to the small reaction volumes and superior heat and mass transfer within microreactors. rsc.org

The Povarov reaction, a multicomponent reaction used to generate tetrahydroquinolines, has been successfully adapted to flow conditions. rsc.org In a typical setup, a stream containing an aniline derivative, a benzaldehyde, and an alkene is passed through a heated reactor coil, often in the presence of a catalyst, to yield the desired tetrahydroquinoline core. This method allows for rapid synthesis and purification, significantly reducing production time compared to batch processing. The efficiency and automation provided by flow chemistry are crucial for generating libraries of compounds for drug discovery and for the large-scale synthesis of selected candidates. rsc.orgrsc.org

Table 1: Comparison of Batch vs. Flow Synthesis for Tetrahydroquinolines

| Feature | Batch Synthesis | Flow Synthesis |

| Scalability | Limited by reactor volume; scale-up can be complex. | Easily scalable by extending operational time ("scaling out"). |

| Safety | Higher risk with exothermic reactions or unstable intermediates due to large volumes. | Improved safety due to small reactor volumes and enhanced heat transfer. rsc.org |

| Reproducibility | Can vary between batches. | High consistency and reproducibility. |

| Reaction Time | Often requires hours or days, including workup between steps. | Significantly reduced, from minutes to hours for multi-step sequences. rsc.org |

| Process Control | Less precise control over temperature, pressure, and mixing. | Precise control over all reaction parameters. |

Strategic Incorporation of Fluorine and Methyl Moieties at Specific Ring Positions

The specific placement of fluorine and methyl groups on the tetrahydroquinoline scaffold is critical for modulating its biological activity and pharmacokinetic properties. The synthesis of this compound requires careful strategic planning to ensure the correct regiochemistry.

The most common and efficient strategies involve domino reactions or the construction of the heterocyclic ring from appropriately pre-substituted precursors. nih.gov A plausible and convergent approach begins with a substituted aniline that already contains the required fluorine and methyl groups.

Precursor Synthesis: A key starting material for this synthesis would be 2-fluoro-5-methylaniline . This precursor correctly places the future C5-fluoro and C8-methyl substituents relative to the nitrogen atom.

Quinoline Ring Formation: The substituted aniline can undergo a cyclization reaction to form the quinoline ring system. Several classic named reactions are suitable for this transformation:

Doebner-von Miller Reaction: This reaction involves treating the aniline with an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) in the presence of a strong acid and an oxidizing agent.

Skraup Synthesis: A variation using glycerol, sulfuric acid, and an oxidizing agent (like the nitrobenzene corresponding to the starting aniline) can also be employed to form the quinoline ring.

Reduction to Tetrahydroquinoline: Once the 5-fluoro-8-methylquinoline intermediate is formed and isolated, the final step is the reduction of the quinoline's heterocyclic ring. This is typically achieved through catalytic hydrogenation. The reaction is commonly performed using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. nih.gov This step selectively reduces the pyridine (B92270) part of the quinoline system to yield the final product, This compound .

The strategic installation of fluorine is known to improve metabolic stability and binding affinity in drug candidates. unc.edu Similarly, the methyl group's position can influence steric interactions and the electronic properties of the molecule. The use of domino reactions, which allow multiple bond-forming events to occur in a single operation without isolating intermediates, provides an efficient and atom-economical route to complex structures like the target compound. nih.gov

Table 2: Key Intermediates in the Proposed Synthesis

| Compound Name | Structure | Role in Synthesis |

| 2-Fluoro-5-methylaniline | Starting material with correctly positioned substituents. | |

| 5-Fluoro-8-methylquinoline | Intermediate formed after cyclization/ring formation. | |

| This compound | Final target compound after reduction. |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, a comprehensive understanding of the molecular structure of 5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline can be achieved.

¹H and ¹³C NMR spectra provide fundamental information about the proton and carbon framework of the molecule. The chemical shifts, coupling constants, and signal multiplicities are influenced by the electronic effects of the fluorine and methyl substituents, as well as the conformation of the saturated heterocyclic ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the saturated ring, the N-H proton, and the methyl group. The electron-withdrawing nature of the fluorine atom at the C5 position would deshield adjacent protons, causing their signals to appear at a lower field (higher ppm). Conversely, the electron-donating methyl group at C8 would cause a slight shielding effect on nearby protons. The protons on the saturated ring (at C2, C3, and C4) typically appear as complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom directly bonded to the fluorine (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Smaller two- and three-bond couplings (²JCF, ³JCF) may also be observed for the neighboring carbon atoms. The chemical shifts of the aromatic carbons are influenced by the substituent effects of both the fluorine and methyl groups. Theoretical calculations combined with experimental data for similar quinoline (B57606) derivatives aid in the precise assignment of these signals .

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling |

|---|---|---|---|---|

| Aromatic CH | C6-H | 6.5 - 7.0 | 110 - 120 | Doublet of doublets (dd) |

| Aromatic CH | C7-H | 6.8 - 7.2 | 120 - 130 | Triplet or Doublet of doublets (t or dd) |

| Methylene (B1212753) | C2-H₂ | 3.2 - 3.6 | 40 - 45 | Triplet (t) |

| Methylene | C3-H₂ | 1.8 - 2.2 | 25 - 30 | Multiplet (m) |

| Methylene | C4-H₂ | 2.6 - 3.0 | 20 - 25 | Triplet (t) |

| Amine | N1-H | 3.5 - 4.5 | - | Broad singlet (br s) |

| Methyl | C8-CH₃ | 2.0 - 2.4 | 15 - 20 | Singlet (s) |

| Aromatic C-F | C5 | - | 155 - 165 | Large ¹JCF coupling |

| Aromatic C-CH₃ | C8 | - | 125 - 135 | - |

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. azom.com The fluorine-19 nucleus has a spin of ½ and 100% natural abundance, making it an excellent NMR probe. whiterose.ac.uk The chemical shift of the fluorine atom in this compound is highly dependent on its electronic environment. nih.gov

For a fluorine atom attached to an aromatic ring, the chemical shift typically appears in a specific region of the ¹⁹F NMR spectrum. azom.com Furthermore, the ¹⁹F nucleus will couple with nearby protons, particularly the aromatic proton at C6 and the methylene protons at C4. This coupling provides valuable structural information and would likely result in a complex multiplet, such as a doublet of doublets, for the fluorine signal. nih.gov The wide chemical shift range of ¹⁹F NMR minimizes the probability of signal overlap, simplifying spectral analysis. azom.com

| Parameter | Expected Value / Observation |

|---|---|

| Chemical Shift (δ, ppm) | -110 to -140 (relative to CFCl₃) |

| Coupling with H6 (³JFH) | 5 - 10 Hz |

| Coupling with H4 (⁴JFH) | 1 - 5 Hz |

| Expected Multiplicity | Doublet of doublets (dd) or more complex multiplet |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound, as well as to gain insight into its structure through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of tetrahydroquinolines is often characterized by the cleavage of the saturated ring. Key fragmentation pathways would likely include the loss of a hydrogen atom, the loss of a methyl radical ([M-15]⁺) from the 8-position, and retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring. The stability of the aromatic ring means that fragments containing the substituted quinoline core will be significant. researchgate.net

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 165 | [M]⁺ | Molecular Ion |

| 164 | [M-H]⁺ | Loss of a hydrogen atom |

| 150 | [M-CH₃]⁺ | Loss of the C8-methyl group |

| 137 | [M-C₂H₄]⁺ | RDA fragmentation (loss of ethene) |

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

While a specific crystal structure for this compound is not available in the reviewed literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of related substituted tetrahydroquinoline structures provides valuable insights into the expected molecular geometry. researchgate.netacs.org

X-ray diffraction studies on similar compounds reveal key structural parameters such as bond lengths, bond angles, and torsional angles. mdpi.com For the tetrahydroquinoline ring system, a primary point of interest is the conformation of the non-aromatic, nitrogen-containing ring, which typically adopts a half-chair or sofa conformation to minimize steric strain. The positions of the fluorine and methyl substituents on the aromatic ring are fixed, but their presence can influence the packing of molecules in the crystal lattice. Although some fused tricyclic tetrahydroquinolines have been characterized by X-ray crystallography, these represent a specific subclass of compounds. acs.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification of this compound from reaction mixtures and for the assessment of its purity.

Flash Column Chromatography: This is a standard technique for the preparative separation of the target compound. Based on methods used for analogous fluoro-substituted tetrahydroisoquinolines, typical stationary phases include silica (B1680970) gel, with mobile phases consisting of solvent mixtures like ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical purity assessment and preparative purification. Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with additives like formic acid or trifluoroacetic acid), would be a suitable method for determining the purity of the final product.

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC is effective for assessing the purity and confirming the identity of volatile compounds like tetrahydroquinoline derivatives.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for preparative column chromatography.

| Technique | Primary Application | Typical Conditions |

|---|---|---|

| Flash Chromatography | Purification / Isolation | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient |

| HPLC | Purity Assessment | Stationary Phase: C18; Mobile Phase: Acetonitrile/Water gradient |

| GC-MS | Purity and Identity Confirmation | Capillary column (e.g., DB-5), temperature gradient |

| TLC | Reaction Monitoring | Silica gel plates, visualized with UV light or chemical stain |

Computational Chemistry and Cheminformatics Investigations of 5 Fluoro 8 Methyl 1,2,3,4 Tetrahydroquinoline

Virtual Screening Methodologies and Library Design Principles

Virtual screening has become an indispensable tool in drug discovery for identifying promising lead compounds from large chemical libraries. mdpi.com For a scaffold such as 5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline, various computational methodologies can be employed to screen libraries and prioritize candidates for synthesis and biological evaluation.

The in silico screening of chemical libraries containing the tetrahydroquinoline scaffold often employs a hierarchical approach, starting with broad filtering methods and progressing to more computationally intensive techniques. A common workflow involves several key steps:

Ligand-Based Virtual Screening (LBVS): When a known active ligand for a particular target exists, LBVS methods can be highly effective. These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. mdpi.com Techniques such as 2D and 3D similarity searching and pharmacophore modeling are frequently used. A pharmacophore model for a set of active tetrahydroquinoline derivatives would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. researchgate.net Libraries of compounds containing the this compound core can then be screened to identify molecules that match this pharmacophore.

Structure-Based Virtual Screening (SBVS): In cases where the 3D structure of the biological target is known, SBVS methods, particularly molecular docking, are employed. mdpi.com This involves computationally placing each molecule from a library into the binding site of the target protein and estimating its binding affinity using a scoring function. scispace.com For instance, if targeting a specific enzyme, a library of derivatives of this compound would be docked into the enzyme's active site to predict their binding modes and energies. nih.gov

ADMET Filtering: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce late-stage attrition in drug development. bowen.edu.ng Computational models can predict various physicochemical and pharmacokinetic properties, such as lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. nih.gov Libraries can be filtered to remove compounds with predicted unfavorable ADMET profiles.

A representative virtual screening workflow for a library of this compound derivatives is outlined in the table below.

| Step | Method | Description | Desired Outcome |

| 1 | Library Preparation | Generation of 3D conformers for each molecule in the library containing the this compound scaffold. | A collection of low-energy 3D structures for each compound. |

| 2 | Pharmacophore Screening | Filtering the library against a pre-defined pharmacophore model based on known active tetrahydroquinoline analogs. researchgate.net | A subset of molecules matching the key chemical features required for activity. |

| 3 | Molecular Docking | Docking the filtered molecules into the active site of the target protein to predict binding affinity and pose. nih.gov | A ranked list of compounds based on their predicted binding scores. |

| 4 | ADMET Prediction | In silico prediction of key pharmacokinetic and toxicity properties of the top-ranked compounds. healthinformaticsjournal.com | Selection of compounds with favorable drug-like properties. |

Computational predictions play a pivotal role in the rational design of novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. openmedicinalchemistryjournal.com This process is often iterative, combining computational modeling with chemical synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the structural features of a series of compounds and their biological activity. mdpi.com For a set of tetrahydroquinoline derivatives, a 3D-QSAR model can be built to correlate their 3D structural properties with their measured biological activity. The resulting contour maps highlight regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity, thus guiding the design of new derivatives. researchgate.net For example, a QSAR model might suggest that a bulky hydrophobic substituent at a specific position on the tetrahydroquinoline ring of this compound would enhance binding affinity.

Molecular Docking and Binding Pose Analysis: Detailed analysis of the docking poses of lead compounds within the target's binding site can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov This information is invaluable for designing new derivatives that can form additional or stronger interactions with the target, thereby improving binding affinity. For instance, if the fluorine atom of this compound is predicted to be in a region where a hydrogen bond acceptor is favorable, derivatives could be designed to incorporate a group at that position that can accept a hydrogen bond.

In Silico ADMET Profiling: As mentioned earlier, computational tools can predict the ADMET properties of designed derivatives. researchgate.net This allows for the early identification and mitigation of potential liabilities. For example, if a highly potent derivative of this compound is predicted to have poor oral bioavailability, further modifications can be made to improve this property. The table below shows a hypothetical example of computationally predicted ADMET properties for a series of designed derivatives.

| Compound | Predicted logP | Predicted Aqueous Solubility (mg/L) | Predicted BBB Permeability | Predicted CYP2D6 Inhibition |

| This compound | 2.5 | 500 | High | No |

| Derivative A | 3.1 | 250 | High | No |

| Derivative B | 4.2 | 50 | Medium | Yes |

| Derivative C | 2.8 | 450 | High | No |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, stability, and reactivity of molecules. mdpi.com These calculations are instrumental in understanding the intrinsic properties of this compound and how substitutions influence its behavior.

The electronic properties of a molecule are key to its reactivity and interactions with biological targets. Quantum chemical calculations can provide valuable information on these properties.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For this compound, the electron-withdrawing fluorine atom would be expected to lower the energy of both the HOMO and LUMO, potentially affecting its reactivity profile compared to the unsubstituted parent compound.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the surface of a molecule. nih.gov It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for understanding non-covalent interactions with biological macromolecules. For this compound, the MEP would show negative potential around the nitrogen and fluorine atoms, indicating their potential to act as hydrogen bond acceptors.

Mulliken Atomic Charges: These calculations provide a way to partition the total electron density of a molecule among its constituent atoms. emerginginvestigators.org This information can be used to understand the local electronic environment of each atom and predict its role in chemical reactions and intermolecular interactions.

The table below presents hypothetical results from a DFT calculation on this compound, illustrating the type of data that can be obtained.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests a relatively high kinetic stability for the molecule. |

| Dipole Moment | 2.1 Debye | Indicates a moderate polarity of the molecule. |

| Mulliken Charge on N | -0.45 e | Suggests the nitrogen atom is a site of negative charge and a potential nucleophilic center. |

| Mulliken Charge on F | -0.38 e | Indicates the fluorine atom is a site of negative charge. |

By leveraging these computational approaches, researchers can gain a deep understanding of the chemical and biological properties of this compound and rationally design novel derivatives with optimized characteristics for various therapeutic applications.

Structure Activity Relationship Sar Studies at a Mechanistic Level

Influence of 5-Fluoro and 8-Methyl Substituents on Molecular Recognition

The molecular recognition of a ligand by its biological target is a complex interplay of various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The nature and positioning of substituents on the tetrahydroquinoline scaffold are critical in dictating these interactions.

The 5-fluoro substituent is a small, highly electronegative atom. Its primary influence on molecular recognition is electronic. Fluorine is a weak hydrogen bond acceptor and can alter the acidity of nearby protons, such as the N-H group in the tetrahydroquinoline ring. nih.gov The strong electron-withdrawing nature of fluorine can also modulate the electron density of the aromatic ring, influencing pi-stacking interactions with aromatic residues in a protein's binding pocket. gpatindia.com In some related heterocyclic systems, the presence of an electron-withdrawing group at a similar position has been shown to increase biological activity. gpatindia.com

The 8-methyl substituent , in contrast, primarily exerts a steric influence. Its bulk can either be beneficial, by promoting a specific, active conformation of the ligand that fits snugly into a binding site, or detrimental, by causing steric hindrance that prevents optimal binding. drugdesign.org The methyl group is hydrophobic and can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine in the binding pocket. The position at C-8 places the methyl group adjacent to the nitrogen-containing heterocyclic ring, which can influence the orientation of the entire molecule within the binding site.

Studies on related 5,8-disubstituted tetrahydroisoquinolines have shown that substituents at these positions are well-tolerated and that variations can lead to significant changes in activity, underscoring the importance of both electronic and steric factors in molecular recognition. nih.govresearchgate.net

Table 1: General Influence of Substituents on Molecular Interactions

| Substituent | Position | Primary Influence | Potential Interactions |

| Fluoro | 5 | Electronic | Hydrogen bond acceptor (weak), modulation of aromatic ring electronics |

| Methyl | 8 | Steric/Hydrophobic | Hydrophobic interactions, conformational restriction |

Role of Tetrahydroquinoline Ring Conformation in Ligand-Target Interactions

The 1,2,3,4-tetrahydroquinoline (B108954) ring system is not planar and, similar to cyclohexane, can adopt several conformations, with the chair and boat conformations being the most significant. The chair conformation is generally more stable due to minimized steric and torsional strain. fiveable.me In a chair conformation, substituents can occupy either axial or equatorial positions.

The conformation of the tetrahydroquinoline ring plays a crucial role in the spatial orientation of its substituents, which in turn dictates how the ligand interacts with its biological target. An axial substituent is oriented perpendicular to the general plane of the ring, while an equatorial substituent points away from the ring's center. fiveable.me The energetic preference for a substituent to be in the equatorial position is known as its A-value. Larger substituents generally have a stronger preference for the equatorial position to avoid steric clashes with other atoms in the ring.

For 5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline, the interplay between the puckered ring and the substituents defines the three-dimensional shape of the molecule. A specific ring conformation might be required to place the 5-fluoro and 8-methyl groups in the correct orientation to interact with their respective sub-pockets in a receptor or enzyme active site. The process of the ring flipping between different chair conformations can also be a factor in the dynamics of ligand binding. youtube.com

Impact of Substituent Modifications on Binding Affinity to Relevant Biological Macromolecules (e.g., enzymes, receptors)

Modifying the 5-fluoro substituent could have the following effects:

Replacement with a larger halogen (Cl, Br): This would increase the size and alter the electronic properties, potentially leading to steric clashes or different electrostatic interactions.

Replacement with a hydrogen: This would remove the electronic influence of the fluorine, which could either increase or decrease affinity depending on whether the interaction was favorable or unfavorable.

Replacement with a hydroxyl or methoxy (B1213986) group: This would introduce hydrogen bond donor/acceptor capabilities and different steric bulk, significantly altering the interaction profile.

Modifying the 8-methyl substituent could lead to these changes:

Replacement with a larger alkyl group (ethyl, propyl): This would increase the hydrophobic character and steric bulk. If the binding pocket has a larger hydrophobic region, this could increase affinity. Conversely, it could lead to a steric clash.

Replacement with a hydrogen: This would remove the hydrophobic interaction and steric influence, which would likely decrease affinity if these were important for binding.

Replacement with a polar group: This would drastically change the nature of the interaction from hydrophobic to potentially polar or hydrogen bonding.

The following table illustrates hypothetical binding affinity data (as IC₅₀ values, where a lower value indicates higher affinity) for a generic receptor, based on common trends observed in SAR studies of similar scaffolds.

Table 2: Hypothetical Impact of Substituent Modification on Binding Affinity (IC₅₀, nM)

| 5-Substituent | 8-Substituent | Predicted IC₅₀ (nM) | Rationale |

| F | CH₃ | 50 | Baseline affinity |

| H | CH₃ | 150 | Removal of favorable electronic interaction |

| Cl | CH₃ | 75 | Larger halogen, potential for altered electronic/steric fit |

| OCH₃ | CH₃ | 200 | Introduction of a bulkier, more polar group |

| F | H | 100 | Removal of favorable hydrophobic interaction |

| F | C₂H₅ | 40 | Increased hydrophobic interaction in a suitable pocket |

| F | CF₃ | 300 | Introduction of a bulky, electron-withdrawing group |

Stereochemical Implications in Molecular Interactions and SAR

Stereochemistry is a critical factor in the interaction of small molecules with biological targets, which are themselves chiral. While this compound itself does not possess a chiral center, the introduction of a substituent at the 2, 3, or 4 positions of the tetrahydroquinoline ring would create one or more stereocenters.

For instance, if a substituent were added at the 2-position, it could exist as either the (R) or (S) enantiomer. These enantiomers, being non-superimposable mirror images, would have the same physical properties but would interact differently with a chiral biological target. It is common for one enantiomer to have significantly higher binding affinity and biological activity than the other. This is because only one enantiomer may be able to place its key interacting groups in the optimal orientation to bind to the target.

The conformation of the tetrahydroquinoline ring is also linked to its stereochemistry. The axial and equatorial positioning of substituents in a chiral derivative would be fixed in a particular enantiomer, leading to a distinct three-dimensional arrangement. Therefore, any SAR study on substituted tetrahydroquinolines must consider the stereochemical implications to fully understand the molecular interactions driving biological activity.

Mechanistic Investigations of Molecular Interactions

Exploration of Binding Modes with Select Protein Targets

Computational and experimental studies on THQ and THIQ analogs have identified several protein classes with which they interact, often through binding at allosteric sites.

One significant target class for THQ derivatives is viral enzymes. For instance, molecular docking studies have shown that novel 1,2,3,4-tetrahydroquinoline (B108954) analogs can effectively bind to the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase. scispace.com This pocket is a well-known allosteric site, located approximately 10 Å away from the enzyme's catalytic site. scispace.com Binding within this hydrophobic pocket forces the enzyme into an inactive conformation. scispace.com For 5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline, the methyl group at the 8-position would likely engage in hydrophobic interactions with nonpolar amino acid residues, while the fluorine atom at the 5-position could form hydrogen bonds or halogen bonds with suitable residues in the pocket.

Another identified target for THQ analogs is the cAMP-binding protein Epac, a guanine (B1146940) exchange factor involved in various cellular signaling pathways. nih.gov A specific THQ analog, CE3F4, was found to inhibit Epac activation. nih.gov Other research has pointed to Lysine-specific demethylase 1 (LSD1) as a target for THQ derivatives in the context of anticancer drug research. mdpi.com Additionally, analogs of the related tetrahydroisoquinoline scaffold have been shown to bind to galectin-3, a carbohydrate-binding protein, at a site outside of its primary carbohydrate recognition domain, suggesting an allosteric interaction. nih.govwsu.edu

Table 1: Potential Protein Targets and Binding Interactions for this compound Based on Analog Studies

| Potential Protein Target | Putative Binding Site | Key Interactions | Implied Functional Group Roles |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | Non-nucleoside Inhibitor Binding Pocket (Allosteric) | Hydrophobic interactions, Hydrogen bonding | 8-methyl group with hydrophobic residues; 5-fluoro group as a hydrogen/halogen bond acceptor. scispace.com |

| Lysine-specific demethylase 1 (LSD1) | Reversible inhibitor binding site | Interactions with residues such as Glu559, Asp555, Pro808. mdpi.com | The THQ core provides the scaffold, with substituents modulating binding affinity. |

| Epac1 | Allosteric/Uncompetitive site | Binds to the agonist-Epac1 complex. nih.gov | The overall molecular shape and electronic distribution are crucial for binding. |

| Galectin-3 | Non-carbohydrate binding site (Allosteric) | Covalent or non-covalent binding outside the orthosteric site. wsu.edu | The reactive potential of the THQ core can be a factor in binding. |

Elucidation of Enzyme Inhibition Mechanisms

The mechanisms of enzyme inhibition by THQ derivatives are often allosteric, stemming from their binding to sites distinct from the active site.

Non-competitive Inhibition: In the case of HIV-1 reverse transcriptase, THQ analogs act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These inhibitors are non-competitive with respect to the natural nucleoside substrates. scispace.com By binding to the allosteric NNIBP, they induce a conformational change in the enzyme that distorts the active site, thereby inhibiting its function without directly blocking substrate binding. scispace.comnih.gov

Uncompetitive Inhibition: A study on the THQ analog CE3F4 revealed an uncompetitive mechanism of inhibition for the protein Epac1. nih.gov Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate (or in this case, enzyme-agonist) complex. This mode of action suggests that the binding of the natural agonist (cAMP) to Epac1 induces a conformational change that creates or exposes the binding site for the THQ inhibitor. This mechanism is distinct from non-competitive inhibition, where the inhibitor can bind to the enzyme both in the presence and absence of the substrate. nih.govnih.gov

Table 2: Comparison of Potential Enzyme Inhibition Mechanisms

| Mechanism Type | Inhibitor Binding Site | Effect on Enzyme | Dependence on Substrate |

|---|---|---|---|

| Non-competitive | Allosteric site, distinct from the active site. | Induces a conformational change that reduces enzyme efficacy. nih.gov | Can bind to the enzyme whether or not the substrate is bound. |

| Uncompetitive | Binds only to the enzyme-substrate complex. nih.gov | Stabilizes the enzyme-substrate complex, preventing product release. nih.gov | Requires substrate binding for the inhibitor to bind. nih.gov |

Receptor Binding Theories and Allosteric Modulation Studies

The concept of allosteric modulation is central to understanding the potential action of this compound at various receptors. Allosteric modulators bind to a receptor at a site topographically distinct from the orthosteric site where the endogenous ligand binds. nih.govwikipedia.org This binding event triggers a conformational change in the receptor, which in turn alters the binding affinity and/or efficacy of the orthosteric ligand. wikipedia.orgnih.gov

Allosteric modulators offer several advantages over traditional orthosteric ligands, including:

Higher Specificity: Allosteric sites are often less conserved across receptor subtypes than the highly conserved orthosteric sites, allowing for the development of more selective drugs.

Saturability of Effect: The modulatory effect is dependent on the presence of the endogenous ligand, which can help maintain the natural temporal and spatial patterns of signaling and may impose a ceiling on the biological effect.

Novel Modes of Action: They can be positive (PAMs), negative (NAMs), or neutral, providing a more nuanced approach to modulating receptor function compared to simple activation or blockade. wikipedia.org

Studies on related tetrahydroisoquinoline derivatives have identified compounds that act as allosteric antagonists at dopamine (B1211576) D2 and D3 receptors. nih.gov This demonstrates that the core scaffold is amenable to binding at allosteric sites on G protein-coupled receptors (GPCRs). nih.gov The specific effects of the 5-fluoro and 8-methyl substitutions on this compound would determine its specific activity—whether it acts as a PAM or a NAM—at a given receptor target. The interaction is governed by a cooperativity factor (α), which describes how the binding of the modulator affects the affinity of the agonist for the receptor. wikipedia.org

Investigation of Intramolecular Interactions and Their Role in Molecular Stability and Reactivity

The stability, conformation, and reactivity of this compound are influenced by the interplay of its constituent parts. The tetrahydroquinoline core consists of a benzene (B151609) ring fused to a partially saturated pyridine (B92270) ring, which typically adopts a half-chair conformation.

The substituents play a critical role in modulating the molecule's properties:

5-Fluoro Group: The fluorine atom is highly electronegative and acts as a weak hydrogen bond acceptor. nih.gov While covalently bound fluorine is a poor hydrogen bond acceptor compared to other atoms like oxygen or nitrogen, its presence can lead to weak intramolecular N-H···F or C-H···F hydrogen bonds if the geometry is favorable. nih.govnih.gov Such interactions, though weak, can influence the conformational preference of the molecule. The fluorine atom also exerts a strong electron-withdrawing inductive effect, which can alter the electron density of the aromatic ring and the basicity of the nitrogen atom at position 1.

8-Methyl Group: The methyl group provides steric bulk and has an electron-donating effect. Its position adjacent to the fused ring junction can influence the planarity and conformation of the ring system. This steric hindrance can affect how the molecule presents itself to a protein binding pocket.

Chemical Transformations and Derivatization Strategies for 5 Fluoro 8 Methyl 1,2,3,4 Tetrahydroquinoline

Functionalization of the Tetrahydroquinoline Nitrogen Atom

The secondary amine nitrogen within the 1,2,3,4-tetrahydroquinoline (B108954) core is a key handle for introducing structural diversity. Common functionalization strategies include N-alkylation, N-acylation, and N-arylation, which can significantly impact the physicochemical and biological properties of the resulting molecules.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through various methods. Reductive amination of the parent tetrahydroquinoline with aldehydes or ketones is a widely used approach. For instance, treatment with formaldehyde (B43269) under reducing conditions would yield the N-methyl derivative. nih.gov More complex alkyl chains can be introduced using the appropriate carbonyl compounds. Another common method is direct alkylation with alkyl halides in the presence of a base.

N-Acylation: Acylation of the nitrogen atom is a straightforward process, typically involving the reaction of 5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline with acyl chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can be a key interaction point with biological targets. For example, acetylation with acetyl chloride would yield the corresponding N-acetyl derivative, a pharmacophore found in ligands for various epigenetic targets. rsc.org

N-Arylation: The introduction of an aryl group on the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the tetrahydroquinoline nitrogen and an aryl halide, providing access to a broad range of N-aryl derivatives.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| N-Alkylation | Alkyl halide, base | Tertiary amine |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | Tertiary amine |

| N-Acylation | Acyl chloride or anhydride, base | Amide |

| N-Arylation | Aryl halide, Palladium catalyst, base | N-Aryl amine |

Modifications at the Fluorinated Aromatic Ring Positions

The fluorine atom at the 5-position and the methyl group at the 8-position influence the electronic properties of the aromatic ring and direct the regioselectivity of electrophilic aromatic substitution reactions. The fluorine atom is a weak ortho-, para-director and deactivating, while the methyl group is an ortho-, para-director and activating.

Electrophilic Aromatic Substitution: The positions ortho and para to the activating methyl group and meta to the deactivating fluorine atom are the most likely sites for electrophilic attack. However, the directing effects of the fused heterocyclic ring must also be considered. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation. The precise regioselectivity would need to be determined empirically.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can potentially be displaced by a nucleophile, particularly if the aromatic ring is further activated by strongly electron-withdrawing groups. This SNAr reaction is a powerful tool for introducing a variety of substituents. nih.govnsf.gov For instance, reaction with amines or alkoxides could lead to the corresponding 5-amino or 5-alkoxy derivatives.

| Reaction Type | Reagents and Conditions | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group |

| Bromination | Br₂, FeBr₃ | Introduction of a bromine atom |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of an acyl group |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH₂, R-O⁻), base | Displacement of the fluorine atom |

Introduction of Diverse Pharmacophores for Scaffold Hopping and Extension

The this compound core serves as a versatile scaffold for the attachment of various pharmacophores to explore new chemical space and target different biological systems. This can be achieved by linking known bioactive moieties to the tetrahydroquinoline nitrogen or the aromatic ring.

For example, coupling carboxylic acids of known pharmacophores to the nitrogen atom via amide bond formation is a common strategy. This approach has been used to synthesize tetrahydroquinoline derivatives with potential mTOR inhibitory activity. nih.gov Similarly, pharmacophores can be introduced at the aromatic ring through the reactions described in section 7.2. The goal of scaffold hopping is to identify structurally novel compounds with similar biological activity to existing drugs, potentially with improved properties such as selectivity or metabolic stability.

Construction of Fused or Bridged Ring Systems Incorporating the Tetrahydroquinoline Core

Further rigidification of the this compound scaffold can be achieved through the construction of fused or bridged ring systems. These modifications can lead to compounds with unique three-dimensional shapes, which can be advantageous for binding to specific protein targets.

One approach to building fused ring systems is through intramolecular cyclization reactions. For example, if a suitable functional group is introduced at the C4 position of the tetrahydroquinoline ring, it could potentially undergo a cyclization reaction with the nitrogen atom or the aromatic ring. Domino reactions, which involve a cascade of reactions to form multiple rings in a single operation, have been employed to generate angular-fused tricyclic structures from tetrahydroquinoline precursors. nih.gov The development of new synthetic methods, such as domino reactions, has expanded the ability to create complex, fused tetrahydroquinoline derivatives. nih.gov

Future Research Directions and Unexplored Avenues in Tetrahydroquinoline Chemistry

Development of Advanced Catalytic Methods for Asymmetric Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the asymmetric synthesis of tetrahydroquinolines is a major focus of current research. The goal is to produce enantiomerically pure compounds, which is crucial for developing effective and safe pharmaceuticals.

Future research is centered on creating novel catalytic systems that offer high yields and excellent enantioselectivity. Asymmetric hydrogenation, which involves the addition of hydrogen across a double bond in the precursor quinoline (B57606) molecule, is one of the most direct ways to produce chiral tetrahydroquinolines. nih.gov Advances in this area are focused on new transition-metal catalysts, including those based on iridium, rhodium, and cobalt, paired with chiral ligands. researchgate.netmdpi.com For instance, iridium-catalyzed asymmetric hydrogenation has been shown to be a highly effective method for producing chiral tetrahydroquinoxaline derivatives, with the ability to selectively produce either enantiomer by simply changing the reaction solvent. nih.gov

Another promising avenue is the use of organocatalysts, which are small, metal-free organic molecules that can catalyze reactions with high stereoselectivity. researchgate.net One-pot cascade reactions, where multiple synthetic steps are combined without isolating intermediates, are also being developed to increase efficiency and reduce waste. nih.gov These advanced synthetic strategies will be essential for accessing complex and novel tetrahydroquinoline derivatives for screening and development.

| Catalytic Approach | Metal/Catalyst Type | Key Advantages |

| Asymmetric Hydrogenation | Iridium (Ir), Rhodium (Rh) | High efficiency, direct route to chiral compounds, potential for solvent-controlled enantioselectivity. nih.govmdpi.com |

| Transfer Hydrogenation | Ruthenium (Ru) | Uses hydrogen donors like borane-ammonia, often under mild conditions. organic-chemistry.org |

| Organocatalysis | Chiral Phosphoric Acids (CPA), Squaramide | Metal-free, high stereoselectivity, complementary to metal catalysis. researchgate.netnih.gov |

| Cascade Reactions | Gold (Au)/Brønsted Acid | Combines multiple steps in one pot, increasing overall synthetic efficiency. organic-chemistry.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and is poised to significantly impact the design of novel tetrahydroquinoline derivatives. nih.gov These computational tools can analyze vast datasets to identify patterns connecting chemical structures to biological activities, a process known as quantitative structure-activity relationship (QSAR) modeling. mdpi.commdpi.com

For the tetrahydroquinoline scaffold, AI and ML can be employed in several ways:

Virtual Screening: ML algorithms can rapidly screen massive virtual libraries of potential tetrahydroquinoline derivatives to predict their binding affinity for specific biological targets, prioritizing a smaller, more promising set of compounds for synthesis and testing. nih.gov

De Novo Design: Generative AI models can design entirely new tetrahydroquinoline-based molecules with desired properties. These models learn the underlying rules of chemical structure and synthesis to propose novel compounds that are likely to be active and synthetically accessible. nih.gov

ADME/Tox Prediction: A significant challenge in drug development is predicting a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/T). ML models are being trained to predict these properties in silico, allowing chemists to filter out compounds with poor pharmacokinetic profiles early in the design process. mdpi.com

A 2022 study successfully used 3D-QSAR models to study 40 tetrahydroquinoline derivatives that act as inhibitors for Lysine-specific demethylase 1 (LSD1), a target in cancer research. mdpi.com Based on the models, researchers designed new derivatives with higher predicted activity, demonstrating the power of these computational approaches to guide the synthesis of more potent compounds. mdpi.com

Exploration of Novel Biological Targets for Tetrahydroquinoline Derivatives

The tetrahydroquinoline core is a versatile scaffold that has been shown to interact with a wide range of biological targets, leading to diverse pharmacological activities. researchgate.netnih.gov While derivatives have been explored for some time, new and underexplored biological targets are continually being identified.

Historically, tetrahydroquinolines have been investigated for activities including antiarrhythmic, antimalarial, and antiviral properties. nih.gov More recent research has focused on their potential as anticancer agents, with derivatives showing activity against targets in key signaling pathways. digitellinc.comresearchgate.net

Future research will focus on expanding the therapeutic reach of this compound class by:

Targeting Protein-Protein Interactions: Many disease processes are driven by specific interactions between proteins, which have traditionally been considered "undruggable" targets. Novel tetrahydroquinoline derivatives could be designed to fit into the pockets at these interfaces, disrupting the disease-related interaction. nih.gov

Kinase Inhibition: The PI3K/AKT/mTOR pathway is crucial for cell growth and is often dysregulated in cancer. Tetrahydroquinoline derivatives have been identified as potential inhibitors of mTOR, a key protein in this pathway. digitellinc.comresearchgate.netmdpi.com

Epigenetic Targets: As demonstrated with LSD1 inhibitors, tetrahydroquinolines can be designed to target epigenetic modifiers, which regulate gene expression and are implicated in various cancers. mdpi.com

Neurodegenerative Diseases: Given their ability to cross the blood-brain barrier, tetrahydroquinolines are being explored for activity against targets relevant to Alzheimer's and other neurodegenerative diseases. nih.gov

Hormone Receptors: Certain derivatives have been developed as potent and selective androgen receptor (AR) antagonists for the potential treatment of prostate cancer. medchemexpress.com

| Biological Target Class | Specific Example | Therapeutic Area |

| Kinases | mTOR (mammalian target of rapamycin) | Cancer digitellinc.commdpi.com |

| Epigenetic Enzymes | LSD1 (Lysine-specific demethylase 1) | Cancer mdpi.com |

| Hormone Receptors | Androgen Receptor (AR) | Prostate Cancer medchemexpress.com |

| Ion Channels | Calcium Channels | Chronic Pain researchgate.net |

| Neurotransmitter Reuptake | Norepinephrine-Dopamine Reuptake | Depression researchgate.net |

Strategic Design of Probes for Mechanistic Chemical Biology Studies

Beyond serving as therapeutic candidates, small molecules are invaluable as chemical probes to investigate biological processes. nih.gov A well-designed chemical probe is a potent and selective molecule used to perturb a specific protein target in cells or organisms, thereby illuminating the target's function.

Strategically designed tetrahydroquinoline derivatives can serve as such probes. Future work in this area will involve designing molecules with specific features:

High Selectivity: Probes must be highly selective for their intended target to avoid off-target effects that would confound experimental results. nih.gov

Incorporation of Tags: Probes can be designed with "handles" (like alkyne or azide (B81097) groups) that allow for the attachment of fluorescent dyes or biotin. This enables researchers to visualize the probe's location in a cell or to isolate the protein target and its binding partners.

Avoiding Interference: A critical consideration is avoiding pan-assay interference compounds (PAINS), which are molecules that appear to be active in many assays due to non-specific mechanisms like aggregation or reactivity. nih.govacs.org Some fused tricyclic tetrahydroquinolines have been identified as potential PAINS, highlighting the need for careful design and validation to ensure that any observed biological activity is due to specific target engagement. nih.govacs.org

By developing high-quality chemical probes based on the 5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline scaffold, researchers can validate new drug targets, elucidate complex signaling pathways, and gain a deeper understanding of the molecular basis of disease.

Q & A

Q. What are the key considerations for designing a synthetic route to 5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline?

The synthesis of fluorinated tetrahydroquinolines requires careful selection of substituent positions (fluorine at C5 and methyl at C8) and reaction conditions. Cyclocondensation of substituted anilines with carbonyl compounds under acid catalysis (e.g., PCl₃ or H₂SO₄) is a common approach. Fluorine introduction via electrophilic fluorination or fluorinated precursors is critical due to its electronic effects . Optimization should address regioselectivity and competing side reactions, such as over-reduction or isomerization .

Q. How does the fluorine substituent influence the compound’s reactivity in pharmacological studies?

Fluorine’s strong electron-withdrawing effect enhances metabolic stability and modulates lipophilicity, affecting bioavailability. The C5-fluoro group in tetrahydroquinolines can alter π-stacking interactions with biological targets, as seen in fluorinated quinoline-based antibiotics. Comparative studies with non-fluorinated analogs (e.g., 8-methyl-1,2,3,4-tetrahydroquinoline) reveal significant differences in binding affinity and enzymatic inhibition .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR : ¹⁹F NMR is critical for confirming fluorine incorporation and assessing electronic environments.

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.

- X-ray Crystallography : Resolves stereochemistry and crystal packing effects, particularly for regiochemical isomers .

- HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods resolve contradictions in regioselectivity during fluorination?

Density Functional Theory (DFT) calculations predict transition states and charge distribution to explain preferential fluorination at C5 over C6 or C6. For example, Fukui indices identify nucleophilic sites, while steric maps highlight methyl group effects at C7. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling can reconcile computational predictions with observed outcomes .

Q. What strategies mitigate challenges in isolating reactive intermediates during synthesis?

- Low-Temperature Techniques : Trap unstable intermediates (e.g., iminium ions) at –78°C using dry ice/acetone baths.

- In Situ Spectroscopic Monitoring : ReactIR or NMR tracks transient species without isolation.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection to prevent unwanted cyclization .

Q. How do steric and electronic effects of the methyl group at C8 impact catalytic hydrogenation?

The C8-methyl group introduces steric hindrance, slowing hydrogenation rates at adjacent positions. Comparative kinetic studies with 8-H analogs show reduced catalyst accessibility (e.g., Pd/C or Raney Ni). Electronic effects from fluorine further polarize the ring, requiring optimized H₂ pressure (1–3 atm) and solvent polarity (e.g., ethanol vs. THF) to prevent over-reduction .

Q. What methodologies address discrepancies in biological activity data across studies?

- Meta-Analysis : Pool data from orthogonal assays (e.g., enzyme inhibition vs. cell viability) to identify outliers.

- Structure-Activity Relationship (SAR) : Compare fluorinated analogs (e.g., 5-Fluoro vs. 6-Fluoro derivatives) to isolate substituent-specific effects .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) to explain in vitro-in vivo disparities .

Safety and Handling

Q. What safety protocols are recommended for handling fluorinated tetrahydroquinolines?

Q. How should researchers manage conflicting toxicity data in early-stage studies?

Conduct tiered testing:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.